molecular formula C11H12NO4P B1427058 (3-Methoxy-4-nitrophenyl)divinylphosphine oxide CAS No. 1197956-07-2

(3-Methoxy-4-nitrophenyl)divinylphosphine oxide

Cat. No. B1427058
M. Wt: 253.19 g/mol
InChI Key: NUWVMYQFKOZWJQ-UHFFFAOYSA-N
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Description

(3-Methoxy-4-nitrophenyl)divinylphosphine oxide (3-MNP) is a versatile and powerful reagent used in a wide range of organic synthesis and biochemistry applications. It is a phosphine oxide derivative of 3-methoxy-4-nitrophenyl (MNP) and is an important component in the synthesis of a variety of compounds. 3-MNP is a highly reactive reagent that can be used in a variety of synthetic pathways, including the formation of carbon-carbon bonds, the preparation of nitroalkenes, and the synthesis of organophosphates. Additionally, it is also used in the synthesis of a wide range of pharmaceuticals, including anti-cancer drugs and antibiotics.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Diethyl {(4-methoxyphenyl)[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino]methyl}phosphonate was synthesized showcasing the interaction between nitro-substituted phenyl rings and methoxy-substituted phenyl rings, which are crucial for designing novel compounds with potential applications in medicinal chemistry and materials science (Li-he Yin et al., 2008).

Catalysis and Chemical Transformations

  • Rhodium-Catalyzed Enantioposition-Selective Hydroarylation of Divinylphosphine Oxides with Aryl Boroxines was reported, illustrating the high yields and selectivity achievable in reactions involving phosphine oxides, which are relevant for asymmetric synthesis and the production of P-stereogenic compounds (Zhe Wang & Tamio Hayashi, 2018).

Organic Synthesis and Reaction Mechanisms

  • The study on the formation of isocyanates by deoxygenation of C-nitrosocarbonyl compounds reveals the role of phosphine oxides in facilitating the deoxygenation process, which is critical for understanding reaction mechanisms and developing synthetic routes for organic compounds (John E. T. Corrie et al., 1982).

Photophysical and Electrochemical Properties

  • Research on Novel Light-Emitting Ternary Eu3+ Complexes based on Multifunctional Bidentate Aryl Phosphine Oxide Derivatives highlights the tuning of photophysical and electrochemical properties towards bright electroluminescence, demonstrating the potential of phosphine oxide derivatives in optoelectronic applications (Hui Xu et al., 2010).

properties

IUPAC Name

4-bis(ethenyl)phosphoryl-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO4P/c1-4-17(15,5-2)9-6-7-10(12(13)14)11(8-9)16-3/h4-8H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWVMYQFKOZWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)P(=O)(C=C)C=C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-4-nitrophenyl)divinylphosphine oxide

Synthesis routes and methods

Procedure details

To a solution of (3-methoxy-4-nitrophenyl)phosphonic dichloride (1.39 g, 5.15 mmol) in 15 mL THF at −78° C. under nitrogen was slowly added vinylmagnesium bromide (10.3 mL, 1.0 M in THF). After the addition was complete, the reaction stirred at −78° C. for an additional hour. The cold reaction mixture was quenched by the addition of saturated NH4Cl (20 mL) and the mixture was extracted with CH2Cl2. The combined organic layers were washed with 1 M NaOH, brine, and dried over MgSO4. The organic extracts were filtered and concentrated to provide the desired compound (0.982 g, 75%).
Name
(3-methoxy-4-nitrophenyl)phosphonic dichloride
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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